はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, -78 °C; 2 h, 5 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 4 h, 0 °C
2.3 Reagents: Water
3.1 Reagents: Triethylsilane Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt
4.1 Reagents: tert-Butanol , Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; -78 °C; 25 min, -78 °C → -55 °C
4.2 Reagents: Methanol ; -55 °C → rt
5.1 Reagents: Lithium tetrafluoroborate Solvents: Acetonitrile , Water ; rt → 82 °C; 1.5 h, 82 °C
6.1 Reagents: 2-Methyl-1-butene , Monosodium phosphate , Sodium chlorite Solvents: Acetone , Water ; 0.5 h, 0 °C
6.2 Solvents: Methanol , Benzene , Hexane ; 15 min, 5 °C
7.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
7.2 Reagents: Sodium bisulfate Solvents: Water
8.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 1 h, rt; rt → 0 °C
8.2 Reagents: Water ; 0 °C
リファレンス
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al ,
Journal of the American Chemical Society ,
2007 ,
129(29) ,
8968-8969